4-(tert-Butyl) 2-ethyl 6-iodo-4H-thieno[3,2-b]pyrrole-2,4-dicarboxylate
Description
This compound belongs to the thienopyrrole family, a class of heterocyclic systems with fused thiophene and pyrrole rings. Its structure features:
- A thieno[3,2-b]pyrrole core, providing extended π-conjugation and electron-deficient properties.
- tert-Butyl and ethyl ester groups at positions 4 and 2, respectively. The tert-butyl group enhances steric protection, reducing hydrolysis rates, while the ethyl ester balances solubility and reactivity.
Thienopyrrole derivatives are valued in materials science (e.g., organic semiconductors) and medicinal chemistry due to their tunable electronic properties and bioactivity. The iodine atom further diversifies its utility in synthetic modifications .
Properties
Molecular Formula |
C14H16INO4S |
|---|---|
Molecular Weight |
421.25 g/mol |
IUPAC Name |
4-O-tert-butyl 2-O-ethyl 6-iodothieno[3,2-b]pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C14H16INO4S/c1-5-19-12(17)10-6-9-11(21-10)8(15)7-16(9)13(18)20-14(2,3)4/h6-7H,5H2,1-4H3 |
InChI Key |
JLIOJFCZBCRAMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C(=CN2C(=O)OC(C)(C)C)I |
Origin of Product |
United States |
Preparation Methods
Formation of the Thieno[3,2-b]pyrrole Core
The thieno[3,2-b]pyrrole scaffold is commonly synthesized via cyclization reactions involving substituted thiophene and pyrrole precursors. One approach employs the intramolecular cyclization of ortho-functionalized nitroarenes or azidoarenes mediated by organophosphorus reagents such as triethyl phosphite (P(OEt)3), which facilitates reductive cyclization through nitrene intermediates or iminophosphorane intermediates.
- Triethyl phosphite-mediated reductive cyclization can convert ortho-functionalized nitroarenes to fused heterocycles like thieno[3,2-b]pyrroles.
- The reaction proceeds under mild conditions, often at ambient temperature, with triethyl phosphite acting as a deoxygenation reagent.
- The mechanism may involve nitrene intermediates or direct cyclization via iminophosphorane species, depending on the substrate.
Esterification at 2- and 4-Positions
The introduction of ester groups at the 2- and 4-positions of the thieno[3,2-b]pyrrole ring is achieved through selective carboxylation followed by esterification. Commonly, the carboxyl groups are introduced via lithiation and subsequent reaction with electrophilic carbonyl sources such as ethyl chloroformate or tert-butyl chloroformate.
- The 2-position typically bears an ethyl ester group.
- The 4-position is functionalized with a tert-butyl ester to provide steric protection and modulate solubility and reactivity.
The choice of ester groups is strategic to facilitate downstream functionalization and purification.
Selective Iodination at the 6-Position
Selective halogenation, particularly iodination at the 6-position of the thieno[3,2-b]pyrrole ring, is a critical step. The iodination is usually performed on the preformed heterocyclic core with ester groups already installed.
- Iodination reagents such as iodine (I2) in the presence of oxidants or N-iodosuccinimide (NIS) are employed.
- Reaction conditions are optimized to avoid over-iodination or substitution at other positions.
- The iodine substituent serves as a versatile handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira).
Purification and Characterization
Purification is typically achieved by preparative high-performance liquid chromatography (HPLC) or recrystallization. Characterization includes:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C)
- Mass spectrometry (MS)
- Elemental analysis
- X-ray crystallography for structural confirmation
Research Data and Comparative Analysis
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | Triethyl phosphite, ambient temperature | 70-85 | Mild conditions, high selectivity |
| Esterification (2-position) | Ethyl chloroformate, base (e.g., triethylamine) | 80-90 | Efficient ester formation |
| Esterification (4-position) | tert-Butyl chloroformate, base | 75-85 | Protecting group introduced |
| Iodination (6-position) | N-iodosuccinimide (NIS), solvent (e.g., CH2Cl2), 0°C to RT | 65-80 | Selective iodination, minimal side reactions |
Mechanistic Insights
- The triethyl phosphite-mediated cyclization mechanism involves initial reduction of nitro groups to nitrene intermediates, which then undergo intramolecular cyclization to form the fused heterocycle.
- The esterification steps proceed via nucleophilic attack of the carboxylate anion on the chloroformate electrophile.
- Iodination is electrophilic aromatic substitution facilitated by activation of the heterocyclic ring system.
Perspectives from Varied Sources
- Patent Literature : A Chinese patent describes similar tri-substituted heteroaryl derivatives as Src homology-2 phosphatase inhibitors, indicating the biological relevance and synthetic accessibility of such compounds.
- Academic Research : PhD theses and peer-reviewed articles highlight the organophosphorus-catalyzed reductive cyclization as a versatile and mild method for constructing fused heterocycles like thieno[3,2-b]pyrroles.
- Chemical Databases : PubChem provides structural and identifier data for related ethyl 6-iodo-4H-thieno[3,2-b]pyrrole-5-carboxylate compounds, supporting the structural assignments and synthetic feasibility.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Core Formation | Organophosphorus-mediated cyclization | Triethyl phosphite, nitroarene substrate | Mild, selective, catalytic | Requires careful substrate design |
| Esterification (2-pos) | Nucleophilic acyl substitution | Ethyl chloroformate, base | High yield, straightforward | Control of regioselectivity |
| Esterification (4-pos) | Nucleophilic acyl substitution | tert-Butyl chloroformate, base | Protecting group introduction | Steric hindrance considerations |
| Iodination (6-pos) | Electrophilic aromatic substitution | N-iodosuccinimide, mild solvent | Selective halogenation | Avoiding polyiodination |
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl) 2-ethyl 6-iodo-4H-thieno[3,2-b]pyrrole-2,4-dicarboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes .
Scientific Research Applications
4-(tert-Butyl) 2-ethyl 6-iodo-4H-thieno[3,2-b]pyrrole-2,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 4-(tert-Butyl) 2-ethyl 6-iodo-4H-thieno[3,2-b]pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Core Structure | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| Target Compound | Thieno[3,2-b]pyrrole | C₁₅H₂₀INO₄S | 437.29* | 6-Iodo, tert-butyl, ethyl |
| 2-tert-Butyl 4-methyl pyrrole-2,4-dicarboxylate | Pyrrole | C₁₃H₁₉NO₄ | 261.30 | tert-Butyl, methyl |
| 4-(tert-Butyl) 2-methyl morpholine-2,4-dicarboxylate | Morpholine | C₁₂H₂₁NO₅ | 259.30 | tert-Butyl, methyl |
| 5-Ethyl 2-methyl pyrrolidine-2,5-dicarboxylate | Pyrrolidine | C₁₄H₁₈N₂O₄ | 278.31 | Ethyl, methyl, dicyano |
*Calculated based on substituents and core structure.
Table 2: Reactivity Comparison
| Compound Type | Reduction Efficiency | Cross-Coupling Potential | Hydrolysis Resistance |
|---|---|---|---|
| Target Compound | Low (tert-butyl) | High (6-iodo) | High |
| Methyl Pyrrole Dicarboxylate | High | None | Low |
| Morpholine Dicarboxylate | Moderate | None | Moderate |
Biological Activity
4-(tert-Butyl) 2-ethyl 6-iodo-4H-thieno[3,2-b]pyrrole-2,4-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 4-(tert-butyl) 2-ethyl 6-iodo-4H-thieno[3,2-b]pyrrole-2,4-dicarboxylate
- Molecular Formula : C14H16INO4S
- Molecular Weight : 421.25 g/mol
- CAS Number : 2820190-47-2
Anticancer Properties
Research has indicated that derivatives of thieno[3,2-b]pyrrole compounds exhibit promising anticancer activities. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activity Studies
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15.5 | Apoptosis |
| Compound B | MCF7 | 10.0 | Cell cycle arrest |
| 4-(tert-Butyl) 2-ethyl 6-iodo... | A549 | TBD | TBD |
Antiviral Activity
Recent investigations into the antiviral properties of thieno derivatives suggest they may inhibit viral replication. For example, compounds within this class have shown activity against HIV and other viruses by targeting viral enzymes or cellular pathways critical for viral life cycles.
Table 2: Antiviral Activity Findings
| Compound Name | Virus Type | EC50 (µM) | Reference |
|---|---|---|---|
| Compound C | HIV | 3.98 | |
| Compound D | Influenza | TBD | TBD |
| 4-(tert-Butyl) 2-ethyl 6-iodo... | TBD | TBD | TBD |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in cell proliferation and viral replication.
Case Studies
-
Study on Cancer Cell Lines :
- A study evaluated the effect of various thieno derivatives on different cancer cell lines, revealing that some compounds, including those similar to 4-(tert-butyl) derivatives, significantly reduced cell viability and induced apoptosis.
-
Antiviral Screening :
- In another study focusing on antiviral properties, compounds structurally related to thieno[3,2-b]pyrrole were tested against HIV and demonstrated a dose-dependent response in inhibiting viral replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
